1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The resulting compound undergoes cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the piperidine ring is introduced through a nucleophilic substitution reaction .
Chemical Reactions Analysis
1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex structures
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promising activity as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their phosphorylation activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar core structure but lacks the piperidine ring, which may affect its biological activity.
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a methoxy group instead of a fluorophenyl group can lead to differences in chemical reactivity and biological activity.
3-(4-Phenoxyphenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a phenoxyphenyl group, which may enhance its binding affinity to certain targets
Properties
Molecular Formula |
C16H16FN5 |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H16FN5/c17-12-4-6-13(7-5-12)22-16-14(10-20-22)15(18-11-19-16)21-8-2-1-3-9-21/h4-7,10-11H,1-3,8-9H2 |
InChI Key |
WNXPKHCHQLHFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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